A Technical Guide to 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile and its Analogs in Drug Discovery
A Technical Guide to 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, including its chemical identity and physicochemical properties. Due to the limited availability of detailed public information on this specific compound, this document also explores the broader class of 2-aminopyrimidine-5-carbonitrile derivatives. This guide delves into their synthesis, potential therapeutic applications, and the biological signaling pathways they modulate, offering valuable insights for researchers in drug development.
Core Compound: 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile
The foundational molecule of interest is 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile.
Chemical Identification and Properties
| Property | Value | Reference |
| CAS Number | 16341-54-1 | [1] |
| Molecular Formula | C7H8N4 | [1] |
| Molar Mass | 148.17 g/mol | [1] |
While specific experimental data for this compound is not extensively available, the following sections detail the well-documented properties and protocols of structurally similar 2-aminopyrimidine-5-carbonitrile analogs, which serve as a crucial reference for research and development.
Synthesis of 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles
A prevalent and efficient method for synthesizing 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles is through a three-component reaction. This approach offers high yields and structural diversity.
General Experimental Protocol: Three-Component Synthesis
This method is inspired by the Biginelli reaction and involves the condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine derivative.[2]
Materials:
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α-cyanoketone (e.g., benzoylacetonitrile)
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Carboxaldehyde (e.g., benzaldehyde)
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Guanidine derivative (e.g., guanidine hydrochloride)
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Solvent (e.g., isopropanol or ethanol)
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Base catalyst (optional, depending on the specific reaction)
Procedure:
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Dissolve the α-cyanoketone, carboxaldehyde, and guanidine derivative in the chosen solvent in a reaction vessel.
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The reaction mixture is typically stirred at reflux.
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Reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the product is isolated.
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Purification is achieved through column chromatography or crystallization from a suitable solvent like isopropanol or ethanol.[2]
This one-pot synthesis proceeds through a sequence of condensation, nucleophilic addition, cyclization, and subsequent aromatization of the dihydropyrimidine intermediate.[2]
Applications in Drug Development
The 2-aminopyrimidine-5-carbonitrile scaffold is a versatile pharmacophore and has been explored for various therapeutic targets.
Adenosine Receptor Antagonists
Derivatives of 2-amino-4,6-diarylpyrimidine-5-carbonitrile have been identified as potent and selective A1 adenosine receptor (A1AR) antagonists.[2] A1AR antagonists are being investigated for the treatment of a range of conditions including hypertension, heart failure, and asthma.[2] The interaction with the receptor is believed to be stabilized by a double-hydrogen bond between the exocyclic amino group and asparagine (Asn6.55) in the receptor binding site.[2]
VEGFR-2 Inhibitors for Anticancer Therapy
Novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3] VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can potentially disrupt the blood supply to tumors, leading to anti-proliferative and apoptotic effects.[3]
Signaling Pathways
The therapeutic potential of 2-aminopyrimidine-5-carbonitrile derivatives is rooted in their ability to modulate specific signaling pathways.
A1 Adenosine Receptor Signaling
A1 adenosine receptors are G-protein coupled receptors that, upon activation by adenosine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonists of A1AR block this effect, thereby preventing the downstream signaling cascade.
VEGFR-2 Signaling Pathway in Angiogenesis
VEGFR-2 is a receptor tyrosine kinase. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis). Inhibitors of VEGFR-2 block this phosphorylation step.
References
- 1. chembk.com [chembk.com]
- 2. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
